molecular formula C14H11ClO2 B6326353 4-(4-Acetylphenyl)-2-chlorophenol CAS No. 106271-58-3

4-(4-Acetylphenyl)-2-chlorophenol

Cat. No.: B6326353
CAS No.: 106271-58-3
M. Wt: 246.69 g/mol
InChI Key: KDIKIDPKZYEJGA-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-chlorophenol is a chlorinated phenolic compound offered for research purposes. Chlorophenol derivatives are frequently studied in environmental science for their behavior and degradation in ecosystems. Research into similar compounds focuses on their transformation pathways, such as photocatalytic degradation, which is a key area in developing advanced oxidation processes for wastewater treatment . The structural motif of a chlorophenol, related to 4-chlorophenol, is of significant interest in the synthesis of more complex organic molecules and may serve as a precursor or intermediate in pharmaceutical and agrochemical research . The acetylphenyl substituent suggests potential for further chemical modification, making this compound a valuable building block in synthetic chemistry for developing novel compounds with specific properties. Handling should adhere to safe laboratory practices for phenolic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-chloro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIKIDPKZYEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602257
Record name 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106271-58-3
Record name 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 4 Acetylphenyl 2 Chlorophenol and Its Structural Analogues

Regioselective Carbon-Carbon Bond Formation Approaches for the Biphenyl (B1667301) Core

The construction of the biphenyl scaffold is a critical step in the synthesis of 4-(4-Acetylphenyl)-2-chlorophenol and its analogues. Various transition metal-catalyzed cross-coupling reactions have been developed that allow for the selective formation of C-C bonds between two aromatic rings. These methods have revolutionized synthetic organic chemistry by providing reliable pathways to complex biaryl structures. mdpi.com

Suzuki-Miyaura Cross-Coupling Reactions and Variants

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide or triflate. libretexts.orggre.ac.uk A key advantage of this method is the use of organoboron reagents, which are generally stable, have low toxicity, and are commercially available or readily prepared. libretexts.org

The general mechanism involves three main steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The synthesis of a 4-arylphenol structure like the target compound could be envisioned by coupling (4-acetylphenyl)boronic acid with a 2-chloro-4-halophenol derivative or, alternatively, a 4-acetylphenyl halide with a (2-chloro-4-hydroxyphenyl)boronic acid derivative. The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimizing the reaction yield and minimizing side products. rsc.org

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis This table presents generalized conditions and representative examples for the synthesis of biphenyl derivatives, illustrating the versatility of the Suzuki-Miyaura coupling.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd/Si3N4 (heterogeneous)Na2CO3DME/Water80>95 researchgate.net
2Aryl BromideOrganoboronatePd(PPh3)4K2CO3Toluene/EtOH/H2O10070-95
3Aryl ChloridePhenylboronic acidPd(OAc)2 / Ferrocenyl Phosphine (B1218219) LigandK3PO4Toluene100High
44-Iodoanisole(4-methoxyphenyl)boronic acidPd(OAc)2 / SPhosK3PO4Toluene/Water10098

Note: Specific conditions for the direct synthesis of this compound would require empirical optimization.

Stille, Heck, and Negishi Coupling Applications

Beyond the Suzuki reaction, several other palladium-catalyzed cross-couplings are valuable for biphenyl synthesis. researchgate.net

Stille Coupling: This reaction pairs an organohalide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org Stille couplings are known for their tolerance of a wide variety of functional groups, and the organostannanes are stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orgwikipedia.org For the target molecule, this could involve coupling a 4-acetylphenylstannane with a 2-chloro-4-halophenol.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron or tin counterparts. wikipedia.orgrsc.org This increased reactivity allows for couplings to occur under milder conditions and can be particularly useful for less reactive substrates. rsc.org The reaction demonstrates high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The synthesis could proceed via the coupling of an arylzinc halide with an aryl halide. rsc.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.org While not a direct route to a biphenyl from two aryl partners, it can be used to synthesize precursors. For instance, 4-bromoacetophenone could be coupled with 2-chloro-4-vinylphenol to generate a stilbene intermediate, which could then be further transformed into the biphenyl core. The Heck reaction is attractive due to its high chemoselectivity and generally mild conditions. mdpi.comnih.gov

Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)2)Low toxicity, stable reagents, mild conditionsBase sensitivity in some substrates
Stille Organotin (R-SnR'3)High functional group tolerance, stable reagentsToxicity of tin compounds, purification challenges organic-chemistry.orgwikipedia.org
Negishi Organozinc (R-ZnX)High reactivity, mild conditions, broad scope wikipedia.orgrsc.orgMoisture/air sensitivity of reagents
Heck AlkeneAtom economy (no organometallic reagent)Limited to substrates with vinylic C-H bonds mdpi.com

Direct Arylation Strategies

For the synthesis of this compound, a direct arylation approach could involve the palladium-catalyzed reaction between 4-bromoacetophenone and 2-chlorophenol (B165306). A key challenge in direct arylation is controlling the regioselectivity of the C-H activation. In the case of 2-chlorophenol, the hydroxyl group is a strong ortho-, para-director, which could potentially direct the arylation to the desired position C-4 (para to the hydroxyl group). Careful selection of the catalyst, ligand, and reaction conditions is essential to achieve the desired regioselectivity and prevent side reactions like homocoupling. researchgate.net

Introduction and Functionalization of the Chlorophenol Moiety

The second major strategic consideration is the formation of the 2-chlorophenol portion of the molecule. This can be achieved either by introducing a chlorine atom onto a pre-formed phenolic biphenyl core or by using a pre-chlorinated building block in the C-C bond formation step.

Electrophilic Aromatic Chlorination of Phenolic Precursors

If the biphenyl core, such as 4-(4-acetylphenyl)phenol, is synthesized first, the chlorine atom can be introduced via an electrophilic aromatic substitution reaction. wikipedia.org The hydroxyl group of the phenol (B47542) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Since the para position is already substituted in the biphenyl precursor, chlorination is expected to occur primarily at one of the ortho positions.

Common chlorinating agents for this transformation include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS). The reaction typically requires a catalyst, such as a Lewis acid (e.g., AlCl₃, FeCl₃), to polarize the chlorinating agent and generate a more potent electrophile. wikipedia.orgmasterorganicchemistry.com The choice of solvent and temperature can influence the regioselectivity and prevent over-chlorination.

Table 3: Reagents for Electrophilic Aromatic Chlorination of Phenols

ReagentCatalystTypical ConditionsComments
Chlorine (Cl₂)AlCl₃ or FeCl₃ wikipedia.orgAnhydrous solvent (e.g., CCl₄, CS₂)Highly reactive, can lead to polychlorination.
Sulfuryl Chloride (SO₂Cl₂)None or Lewis AcidInert solvent, often at room temp.Generally easier to handle than Cl₂ gas.
N-Chlorosuccinimide (NCS)Acid catalyst (e.g., TFA) or silica gelAcetonitrile or chlorinated solventsMilder, often provides higher selectivity.

Nucleophilic Aromatic Substitution on Activated Arenes

An alternative strategy involves nucleophilic aromatic substitution (SₙAr) to introduce either the chloro or the hydroxyl group. SₙAr reactions typically require an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (such as a halide). libretexts.org

One potential SₙAr pathway could involve a precursor like 1-(4-(2,4-dichlorophenyl)phenyl)ethanone. In this molecule, the chlorine atom at the C-4 position is para to the electron-withdrawing acetylphenyl group, making it susceptible to nucleophilic attack. Reaction with a strong nucleophile like sodium hydroxide (B78521) under forcing conditions (high temperature and pressure) could selectively replace the C-4 chlorine with a hydroxyl group, yielding the target compound. The chlorine at the C-2 position is less activated and would likely remain intact. This approach is common in industrial syntheses for producing substituted phenols. libretexts.org Another possibility involves the use of quinone monoketals, which can undergo nucleophilic chlorination to produce ortho-chlorophenols. nih.gov

Transition-Metal Catalyzed C-Cl Bond Formation

The introduction of a chlorine atom ortho to a hydroxyl group on a phenolic ring is a critical step in the synthesis of this compound. While traditional electrophilic chlorination of phenols typically favors the para-position, transition-metal catalysis offers powerful methods for achieving high regioselectivity. scientificupdate.com

Palladium-catalyzed reactions have been developed for the directed C–H chlorination of phenol derivatives. By employing an auxiliary directing group, such as a pyridine group, it is possible to achieve highly efficient and regioselective chlorination at the ortho position. rsc.org This method is particularly valuable for late-stage functionalization in complex molecules.

Copper-catalyzed systems also provide a viable route for the chlorination of arenes. For instance, a process utilizing chlorophenols themselves as a chloro-group transfer agent, catalyzed by Cu(NO₃)₂/NaNO₃ under aerobic conditions, represents an innovative approach that couples pollutant degradation with the synthesis of valuable aryl chlorides. nih.gov

Organocatalysis presents another advanced strategy for controlling the regioselectivity of phenol chlorination. The reactivity of chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be fine-tuned by specific organocatalysts to favor ortho-chlorination. nih.gov For example, research has shown that while many methods result in para-selectivity, catalysts such as Nagasawa's bis-thiourea can overcome this innate preference to yield ortho-chlorinated phenols. scientificupdate.comnih.gov The choice of catalyst and chlorinating agent is crucial for directing the substitution pattern, as summarized in the table below.

Table 1: Catalytic Systems for Regioselective Chlorination of Phenols

Catalyst System Chlorinating Agent Predominant Isomer Key Features
Palladium Acetate (B1210297) (with directing group) N-Chlorosuccinimide (NCS) Ortho High efficiency for directed C-H chlorination. rsc.org
Nagasawa's bis-thiourea Sulfuryl Chloride Ortho Overcomes innate para-selectivity. nih.gov
(S)-diphenylprolinol Sulfuryl Chloride Ortho High ortho-selectivity (≤99:1 o:p ratio). nih.gov
Thiourea Catalyst 6 N-Chlorosuccinimide (NCS) Ortho Achieves up to 10:1 selectivity for the ortho-isomer. scientificupdate.com
Thiourea Catalyst 7 N-Chlorosuccinimide (NCS) Para Demonstrates catalyst-controlled para-selectivity (up to 20:1). scientificupdate.com

Synthesis and Modification of the Acetylphenyl Group

The 4-acetylphenyl moiety is the second key structural component. Its synthesis can be approached through several well-established methodologies, each with distinct advantages depending on the available starting materials and desired reaction conditions.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution involves reacting an aromatic ring, in this case, a biphenyl or a 4-phenylphenol derivative, with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.gov

The direct acylation of biphenyl with acetyl chloride or acetic anhydride, typically catalyzed by aluminum trichloride (AlCl₃), selectively yields 4-acetylbiphenyl due to steric hindrance at the ortho positions and the activating nature of the phenyl substituent. chegg.com A patent describes a high-yield synthesis of 4-acetylbiphenyl using acetic anhydride and AlCl₃ in dichloromethane, with the addition of 4-dimethylaminopyridine (DMAP) as a catalyst to improve purity and reduce byproducts. google.com

When acylating a phenol derivative like 4-phenylphenol, a key challenge is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.comcurlyarrows.com The reaction conditions, particularly the amount and type of acid catalyst, determine the outcome. High concentrations of a strong acid catalyst, such as neat trifluoromethanesulfonic acid (TfOH) or an excess of AlCl₃, favor C-acylation. stackexchange.com The initial O-acylated product (a phenyl ester) can also undergo a Fries rearrangement under these conditions to yield the desired C-acylated hydroxyarylketone. curlyarrows.com

Table 2: Comparison of Friedel-Crafts Acylation Conditions

Substrate Acylating Agent Catalyst Key Outcome
Biphenyl Acetic Anhydride AlCl₃ / DMAP High-purity 4-acetylbiphenyl, yield >93%. google.com
Phenol Acyl Chlorides 1% TfOH in CH₃CN Favors O-acylation (>90% yield). stackexchange.com
Phenol Acyl Chlorides Neat TfOH Favors C-acylation (>90% yield). stackexchange.com
Aromatic Ethers Carboxylic Acids Methanesulfonic Acid / Graphite Regioselective acylation under mild conditions. organic-chemistry.org

An alternative strategy for installing the acetyl group is the oxidation of an ethyl group at the corresponding position. This approach involves first synthesizing 4-ethylbiphenyl, which can then be oxidized to 4-acetylbiphenyl. The benzylic position of the ethyl group is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cationic intermediates.

Visible light-driven, metal-free methods have been developed for the site-selective chlorination of benzylic C-H bonds, which can then be converted to the ketone. mdpi.com For instance, the chlorination of ethylbenzene yields (1-chloroethyl)benzene exclusively. mdpi.com Subsequent hydrolysis would produce the corresponding ketone. Various oxidizing agents, including potassium permanganate, chromic acid, or catalytic systems employing transition metals with oxygen or peroxides, are effective for the direct oxidation of the benzylic methylene (B1212753) group to a carbonyl.

Organometallic reagents provide a powerful and versatile method for C-C bond formation. To synthesize the acetylphenyl moiety, an organometallic derivative of biphenyl can be reacted with an appropriate acetylating agent.

One common approach involves the preparation of a Grignard reagent, such as 4-biphenylylmagnesium bromide, from 4-bromobiphenyl. This nucleophilic reagent can then react with an electrophilic source of the acetyl group, like acetyl chloride or acetic anhydride, to form 4-acetylbiphenyl. Transition metals such as nickel and palladium can be used to catalyze cross-coupling reactions between chlorosilanes and organometallic reagents, offering another pathway to functionalized biphenyls. researchgate.net Similarly, Negishi cross-coupling, which involves the reaction of an organozinc reagent with an aryl halide catalyzed by a palladium or nickel complex, is a highly effective method for constructing the biphenyl core prior to or during the introduction of the acetyl group. nih.govmdpi.com

Sequential Multi-Step Synthesis of this compound

A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. For this compound, a possible linear route could start with 4-phenylphenol. The sequence might involve:

Ortho-chlorination: Introduction of the chlorine atom at the 2-position of 4-phenylphenol using a regioselective method as described in section 2.2.3.

Friedel-Crafts Acylation: Acylation of the resulting 2-chloro-4-phenylphenol at the 4'-position of the second phenyl ring to install the acetyl group.

Fragment A Synthesis: Preparation of a 2-chloro-4-halophenol or a corresponding boronic acid derivative.

Fragment B Synthesis: Preparation of 4-acetylphenylboronic acid or a corresponding halide from 4-bromoacetophenone.

Cross-Coupling: Combining Fragment A and Fragment B using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. nih.govresearchgate.netmdpi.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a biaryl compound, is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. libretexts.orgyoutube.comtcichemicals.com The optimization of reaction conditions is critical to maximize yields and purity. Key parameters that are typically adjusted include the choice of catalyst, base, solvent, temperature, and reaction time.

Research into the synthesis of similar biaryl structures demonstrates that palladium-based catalysts are highly effective. libretexts.org The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com The efficiency of each step is highly dependent on the reaction environment. For the coupling of an aryl halide (e.g., a derivative of 2-chlorophenol) with an arylboronic acid (e.g., 4-acetylphenylboronic acid), the choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used to facilitate the transmetalation step. acs.orgnih.gov

Systematic studies on the synthesis of biaryls have shown that a combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand often provides the most active catalyst. libretexts.orgyoutube.com The optimization process involves screening various combinations of these components. For instance, in the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid, a catalyst system comprising Pd₂(dba)₃ and a biphenyl-based phosphine ligand like JohnPhos, in the presence of cesium carbonate, has been shown to be effective. youtube.com

Temperature and reaction time are also pivotal. While some modern catalytic systems can achieve high yields at room temperature, many Suzuki-Miyaura reactions require heating to proceed at an optimal rate. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, often from hours to minutes, while improving yields. researchgate.netresearchgate.netmdpi.com

The following interactive table summarizes typical conditions screened during the optimization of a Suzuki-Miyaura reaction for synthesizing biaryl compounds structurally similar to this compound.

ParameterVariation 1Variation 2Variation 3Variation 4Typical Optimized Yield
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Palladacycle>90%
Ligand PPh₃JohnPhosSPhosNone>90%
Base K₂CO₃Cs₂CO₃K₃PO₄KOtBu>90%
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂ODMF/H₂O>90%
Temperature Room Temp60 °C80 °C100 °C>90%

Note: This table represents a generalized optimization process for biaryl synthesis via Suzuki-Miyaura coupling. The optimal conditions can vary significantly based on the specific substrates used.

Solvent and Catalyst Effects in Multi-Step Syntheses

Catalyst Effects:

The choice of catalyst is paramount, especially in the key C-C bond-forming step, such as the Suzuki-Miyaura coupling. tcichemicals.com

Homogeneous Catalysts: Traditional homogeneous palladium catalysts, often complexes with phosphine ligands, are widely used due to their high activity and solubility in organic solvents. mdpi.com The electronic and steric properties of the phosphine ligand can be fine-tuned to enhance catalytic activity and stability. For instance, electron-rich and bulky ligands can promote the oxidative addition step, which is often rate-limiting, particularly with less reactive aryl chlorides. libretexts.orgacs.org

Heterogeneous Catalysts: To overcome challenges with catalyst separation and reuse, heterogeneous catalysts have been developed. mdpi.comorganic-chemistry.org These often involve palladium nanoparticles supported on materials like activated carbon, zeolites, or polymers. organic-chemistry.orgmdpi.com Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, a key principle of green chemistry. mdpi.comorganic-chemistry.org However, leaching of the metal from the support can sometimes be an issue. mdpi.com

Catalyst Deactivation: In some cases, substrates with certain functional groups, such as phenols with labile protons (-OH), can lead to catalyst deactivation. researchgate.net This may necessitate protection-deprotection strategies or the use of more robust catalytic systems.

Solvent Effects:

The solvent influences the reaction in several ways, including the solubility of reactants and reagents, the stability of the catalyst, and the reaction rate.

Solubility: In bi-phasic systems common for Suzuki reactions (e.g., an organic solvent and water), the solvent must effectively dissolve the organic substrates while allowing the inorganic base to be active. tcichemicals.com Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). youtube.com

Polarity: The polarity of the solvent can impact the various steps of the catalytic cycle. For instance, in the preparation of catalysts on a support like activated carbon, using a mixed solvent system to reduce the solution's polarity can improve the dispersion of the active metal component, enhancing catalytic activity. nih.gov

Catalyst-Solvent Interactions: Solvents can also directly interact with the catalyst. In some systems, the solvent can compete with the substrate for active sites on the catalyst, thereby affecting selectivity and reaction rate. birmingham.ac.uk The choice of solvent can be critical in directing the reaction towards either carbonyl group hydrogenation or aromatic ring hydrogenation in molecules containing both functionalities. birmingham.ac.uk Aqueous media are increasingly used as a green alternative, as organoboranes and some ligand-free Pd-catalysts are compatible with water. libretexts.orgresearchgate.net

The interplay between the catalyst and solvent is crucial. An optimal combination is required to achieve high yields and selectivity in the multi-step synthesis of complex molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. fq-unam.orgepitomejournals.com This involves designing synthetic routes that are more efficient, use safer materials, and generate less waste.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: A primary goal of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives. epitomejournals.com For the Suzuki-Miyaura coupling step, performing the reaction in water or aqueous mixtures can significantly reduce the environmental footprint. libretexts.orgresearchgate.net Solvent-free, or neat, reaction conditions, sometimes facilitated by grinding or mechanochemical methods, represent another highly effective green strategy. organic-chemistry.orgmdpi.com

Development of Recyclable Catalysts: Catalysis is a cornerstone of green chemistry. mdpi.comfq-unam.org The use of heterogeneous catalysts, which can be easily separated and reused over multiple reaction cycles, is a key strategy. mdpi.com This not only reduces the cost associated with expensive transition metal catalysts like palladium but also minimizes the contamination of the final product with metal residues. mdpi.comorganic-chemistry.org

Energy Efficiency: Traditional synthetic methods often require prolonged heating, consuming significant amounts of energy. fq-unam.org Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.netmdpi.comfq-unam.org These techniques can also lead to higher product yields and cleaner reactions.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleConventional ApproachGreen AlternativeBenefit
Solvent Toluene, Dioxane, THFWater, Ethanol/Water, Solvent-freeReduced toxicity and waste
Catalyst Homogeneous Pd-phosphine complexHeterogeneous, recyclable catalyst (e.g., Pd on carbon)Catalyst reuse, reduced metal waste mdpi.com
Energy Source Conventional heating (oil bath)Microwave irradiation, UltrasoundFaster reactions, lower energy use researchgate.netmdpi.com
Waste Reduction Stoichiometric reagentsCatalytic processes with high turnover numbersLess waste, higher efficiency fq-unam.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable. fq-unam.org

Chemical Reactivity and Transformation of 4 4 Acetylphenyl 2 Chlorophenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(4-Acetylphenyl)-2-chlorophenol is a prime site for a variety of chemical modifications, including etherification, esterification, metalation, and oxidation. The reactivity of this group is influenced by the electronic effects of the substituents on the aromatic ring.

Etherification and Esterification Reactions

Etherification: The formation of an ether linkage typically involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile in a reaction with an alkyl halide. While specific studies on this compound are not prevalent, the etherification of similar phenols, such as 4-hydroxyacetophenone, provides a reliable model. For instance, the reaction of 4-hydroxyacetophenone with various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) yields the corresponding ethers in good yields.

Esterification: Esterification of the phenolic hydroxyl group can be achieved through several methods. The classic Fischer-Speier esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. google.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a more efficient route to the corresponding esters. epo.org The standard synthesis of 4-hydroxyacetophenone itself often involves the esterification of phenol to phenyl acetate (B1210297), which then undergoes a Fries rearrangement. epo.org

Table 1: Representative Etherification and Esterification Reactions of Phenols

ReactantReagent(s)ProductReaction Type
4-HydroxyacetophenoneAlkyl halide, K₂CO₃, DMF4-AlkoxyacetophenoneEtherification
PhenolAcetic AnhydridePhenyl acetateEsterification
4-HydroxyacetophenoneCarboxylic Acid, Acid Catalyst4-Acetylphenyl esterEsterification

Metalation and Subsequent Reactions

The acidic proton of the phenol can be abstracted by strong bases, such as organolithium reagents, to form a lithium phenoxide. This metalation step generates a potent nucleophile that can participate in a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Organolithium reagents are powerful bases capable of deprotonating even very weak acids. mt.comnih.gov The resulting organolithium compound is a versatile intermediate in organic synthesis. mt.comorganicchemistrydata.orguniurb.it While direct metalation of this compound is not explicitly detailed in the literature, the principles of phenol deprotonation are well-established. The reaction of a phenol with an organolithium reagent, such as n-butyllithium, would readily generate the corresponding lithium phenoxide. This intermediate can then be reacted with a range of electrophiles.

Table 2: Illustrative Metalation and Subsequent Reactions of Phenols

ReactantReagent(s)IntermediateSubsequent ElectrophileFinal Product
Phenoln-ButyllithiumLithium PhenoxideAlkyl halideAlkyl phenyl ether
Phenoln-ButyllithiumLithium PhenoxideCarbon dioxide, then H₃O⁺Salicylic acid
Phenoln-ButyllithiumLithium PhenoxideAldehyde/Ketone, then H₃O⁺Hydroxybenzyl alcohol derivative

Oxidation Pathways of the Phenol Moiety

The phenolic ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. A notable transformation for hydroxyacetophenones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, converting the ketone into an ester. For instance, 4-hydroxyacetophenone can be oxidized by a flavoprotein monooxygenase enzyme from Pseudomonas fluorescens ACB to yield 4-hydroxyphenyl acetate. nih.govwikipedia.org This enzymatic oxidation is highly specific and occurs under mild conditions. nih.govnih.gov Chemical oxidation of the phenol moiety can also occur, though it may lead to more complex product mixtures or degradation of the aromatic ring depending on the strength of the oxidizing agent.

Reactions Involving the Acetyl Group

The acetyl group of this compound offers another handle for chemical modification, with the carbonyl carbon being electrophilic and the adjacent methyl protons being weakly acidic.

Reduction of the Ketone Functionality to Alcohol or Alkane

The ketone of the acetyl group can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to alcohols. umn.edusapub.orglibretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but are less selective. libretexts.org

Reduction to Alkane: Complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane) can be achieved through several methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is a classic method for this transformation.

Table 3: Reduction Reactions of the Acetyl Group

Starting MaterialReagent(s)ProductProduct Type
Acetophenone (B1666503)NaBH₄, CH₃OH1-PhenylethanolSecondary Alcohol
Acetophenone1. H₂NNH₂, 2. KOH, heatEthylbenzeneAlkane

Aldol (B89426) Condensations and Related Carbonyl Chemistry

The α-protons of the acetyl group are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile in aldol condensation reactions with aldehydes or other ketones. sigmaaldrich.com The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with a non-enolizable aldehyde in the presence of a base. researchgate.net For example, acetophenone can react with various benzaldehydes in the presence of sodium hydroxide (B78521) to form chalcones (α,β-unsaturated ketones). weebly.com This reaction is highly versatile and allows for the synthesis of a wide array of chalcone (B49325) derivatives. The reactivity in aldol condensations can be influenced by the specific reaction conditions and the nature of the carbonyl compounds involved. brainly.comjocpr.com

Table 4: Aldol Condensation Reactions of Acetophenones

KetoneAldehydeBaseProduct
AcetophenoneBenzaldehydeNaOHChalcone (1,3-Diphenyl-2-propen-1-one)
2-Hydroxyacetophenone4-MethoxybenzaldehydeMgO/fly ash(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
AcetophenoneVarious substituted benzaldehydesNaOHSubstituted Chalcones

Derivatization of the Methyl Ketone (e.g., Haloform Reaction)

The acetyl group, a methyl ketone, on the phenyl ring of this compound is a key site for chemical transformation. One of the most characteristic reactions of methyl ketones is the haloform reaction. masterorganicchemistry.comyoutube.com This reaction provides a pathway to convert the methyl ketone into a carboxylic acid, proceeding through the formation of a trihalomethyl intermediate which then acts as a leaving group. masterorganicchemistry.comnih.gov

The haloform reaction is typically carried out using an excess of a halogen (chlorine, bromine, or iodine) and a strong base, such as sodium hydroxide. youtube.com The reaction begins with the base abstracting an acidic α-proton from the methyl group to form an enolate. This enolate then attacks the diatomic halogen. This process of deprotonation and halogenation repeats two more times until the methyl group is fully halogenated to a trihalomethyl group (-CX₃). masterorganicchemistry.com The resulting trihalomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This is followed by the cleavage of the carbon-carbon bond, releasing a haloform molecule (CHX₃, such as chloroform, bromoform, or iodoform) and a carboxylate salt. youtube.com Subsequent acidification yields the corresponding carboxylic acid. youtube.com

In the case of this compound, the haloform reaction would convert the acetyl moiety into a carboxylic acid group, yielding 4-(2-chloro-4-hydroxyphenyl)benzoic acid. The iodoform (B1672029) test, a specific version of this reaction using iodine, is historically significant as a qualitative test for methyl ketones, as iodoform is a distinctive yellow solid that precipitates out of the solution. masterorganicchemistry.comyoutube.com

Table 1: Representative Conditions for Haloform Reaction

ReagentsProductTypical ConditionsNotes
I₂, NaOH4-(2-chloro-4-hydroxyphenyl)benzoic acid and Iodoform (CHI₃)Aqueous or alcohol solvent, room temperature or gentle warmingFormation of a yellow precipitate (iodoform) is a positive test. youtube.com
Br₂, NaOH4-(2-chloro-4-hydroxyphenyl)benzoic acid and Bromoform (CHBr₃)Aqueous solution, often requires careful temperature controlReaction is generally faster than with chlorine. nih.gov
NaOCl (Bleach)4-(2-chloro-4-hydroxyphenyl)benzoic acid and Chloroform (CHCl₃)Aqueous solution, readily available and inexpensive reagentOften used in industrial-scale synthesis. nih.gov

Reactivity of the Aryl Chloride Substituent

The chlorine atom on the phenolic ring represents another significant site for chemical modification. Aryl chlorides are typically less reactive than aryl bromides or iodides but can undergo several important classes of reactions under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a halogen on an aromatic ring with a nucleophile. nih.gov The reaction mechanism generally involves two steps: addition of the nucleophile to the carbon bearing the leaving group to form a negatively charged Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. libretexts.org

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileCatalyst/ConditionsPotential ProductReference Principle
Ammonia (NH₃) or Amines (RNH₂)High temperature/pressure; or Cu-based catalysts4-(4-Acetylphenyl)-2-aminophenolBuchwald-Hartwig amination is a modern alternative to classical SNAr.
Sodium Methoxide (NaOMe)High temperature; Cu catalysts (Ullmann condensation)4-(4-Acetylphenyl)-2-methoxyphenolSNAr on unactivated aryl halides is difficult. masterorganicchemistry.com
Cyanide (e.g., CuCN)High temperature (Rosenmund–von Braun reaction)3-Acetyl-4'-hydroxy-[1,1'-biphenyl]-2-carbonitrileRequires harsh conditions for aryl chlorides.

Cross-Coupling Reactions for Further Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for functionalizing aryl halides. nih.gov Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings can be applied to the aryl chloride of this compound to introduce new aryl or vinyl substituents.

The Stille reaction, for example, is valued for its tolerance of a wide variety of functional groups. nih.gov Similarly, the Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. taylorandfrancis.com For aryl chlorides, which are less reactive than bromides or iodides, the choice of a suitable palladium catalyst and ligand is critical. Electron-rich, bulky phosphine (B1218219) ligands, such as tri-t-butylphosphine or XPhos, are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step. nih.gov

Table 3: Representative Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemPotential Product
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂, SPhos/XPhos, Base (e.g., K₃PO₄)A terphenyl derivative
StilleOrganostannane (Ar-SnBu₃)Pd(PPh₃)₄A terphenyl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N)4-(4-Acetylphenyl)-2-vinylphenol derivative
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-(4-Acetylphenyl)-2-(alkynyl)phenol derivative

Reductive Dechlorination Processes

Reductive dechlorination is a process that replaces a chlorine atom with a hydrogen atom. This transformation can be achieved using various methods, most commonly via catalytic hydrogenation. This reaction is useful for removing chlorine atoms when they are no longer needed or to access the corresponding dechlorinated scaffold.

For this compound, reductive dechlorination would yield 4-(4-acetylphenyl)phenol. A standard method involves using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or cyclohexene. Studies on related compounds, such as 2,4-dichlorophenol (B122985), have shown that this process is efficient, often proceeding sequentially with the removal of one chlorine atom at a time. nih.govnih.gov

Table 4: Representative Reductive Dechlorination Conditions

ReagentsCatalystProductReference Principle
H₂ (gas)Pd/C4-(4-Acetylphenyl)phenolStandard catalytic hydrogenation. nih.gov
HCOONH₄ (Ammonium formate)Pd/C4-(4-Acetylphenyl)phenolTransfer hydrogenation, avoids handling H₂ gas.
NaBH₄NiCl₂ or PdCl₂4-(4-Acetylphenyl)phenolReduction using a metal hydride.

Reactions on the Aromatic Rings

The two aromatic rings of the molecule are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of the incoming electrophile is governed by the directing effects of the substituents already present on the ring. scranton.edu

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of EAS reactions on this compound must be considered for each ring separately, as they possess different activating and directing groups. youtube.com

On the Chlorophenol Ring: This ring bears three substituents: a hydroxyl group (-OH), a chlorine atom (-Cl), and the 4-acetylphenyl group.

Hydroxyl (-OH): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.org

Chlorine (-Cl): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the intermediate arenium ion through resonance. scranton.edu

4-Acetylphenyl group: A bulky, deactivating group.

The directing effects of these groups will compete. The hydroxyl group is one of the strongest activating directors. Therefore, it will exert the dominant influence on the regioselectivity. It will direct incoming electrophiles primarily to the positions ortho to it (positions 3 and 5). The para position (position 6) is already occupied by the 4-acetylphenyl group. Between the two ortho positions, position 5 is sterically less hindered than position 3, which is adjacent to the chlorine atom. Thus, substitution is most likely to occur at the C5 position.

On the Acetylphenyl Ring: This ring has two substituents: an acetyl group (-COCH₃) and the 2-chloro-4-hydroxyphenyl group.

Acetyl (-COCH₃): A moderate to strong deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ortho and para positions electron-deficient. youtube.com

2-Chloro-4-hydroxyphenyl group: This large group is an ortho, para-director and is generally activating due to the influence of the hydroxyl group's lone pairs being delocalized into this ring system, despite the presence of the deactivating chlorine.

Here, the deactivating, meta-directing acetyl group will direct incoming electrophiles to the positions meta to it (positions 3' and 5'). The activating 2-chloro-4-hydroxyphenyl group will direct to the positions ortho to itself (positions 3' and 5'). In this case, the directing effects of both groups are synergistic, strongly favoring substitution at the positions meta to the acetyl group and ortho to the biaryl linkage.

Table 5: Summary of Directing Effects for Electrophilic Aromatic Substitution

RingSubstituentElectronic EffectDirecting EffectPredicted Major Substitution Site(s)
2-chloro-4-hydroxyphenyl-OH (at C1)Strongly Activatingortho, paraC5 (ortho to -OH, meta to -Cl)
-Cl (at C2)Deactivatingortho, para
Aryl group (at C4)Deactivating (Inductive), Activating (Resonance)ortho, para
4-acetylphenyl-COCH₃ (at C4')Strongly DeactivatingmetaC3' and C5' (meta to -COCH₃, ortho to aryl group)
Aryl group (at C1')Deactivating (Inductive), Activating (Resonance)ortho, para

Lithiation and Functionalization of Unsubstituted Positions

The functionalization of the aromatic rings in this compound can be achieved through lithiation, a powerful synthetic strategy that involves the deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. This intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the aromatic scaffold. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the biphenyl (B1667301) core.

In the case of this compound, the hydroxyl (-OH) and chloro (-Cl) groups on the phenolic ring are strong ortho-directing groups for metalation. The hydroxyl group, in particular, can coordinate to the lithium reagent, directing deprotonation to the adjacent positions. Therefore, lithiation is expected to occur preferentially at the C3 position, ortho to both the hydroxyl and chloro groups, and at the C6 position, ortho to the hydroxyl group. The acetyl group on the second phenyl ring is a meta-director but its influence is weaker compared to the powerful ortho-directing capabilities of the hydroxyl and chloro substituents.

The resulting organolithium species can be trapped with various electrophiles to yield a diverse range of functionalized derivatives. This methodology provides a direct route to modify the structure of the parent compound, enabling the synthesis of new molecules with potentially altered chemical and physical properties.

Table 1: Potential Functionalization of this compound via Lithiation

Lithiation PositionElectrophileReagent ExampleFunctional Group IntroducedPotential Product
C3Carbon dioxideCO₂Carboxylic acid3-Carboxy-4-(4-acetylphenyl)-2-chlorophenol
C3Aldehyde/Ketone(CH₃)₂COHydroxyalkyl4-(4-Acetylphenyl)-2-chloro-3-(2-hydroxypropan-2-yl)phenol
C3Alkyl halideCH₃IAlkyl (Methyl)4-(4-Acetylphenyl)-2-chloro-3-methylphenol
C6Silyl halide(CH₃)₃SiClSilyl4-(4-Acetylphenyl)-2-chloro-6-(trimethylsilyl)phenol
C6Boronic esterB(OiPr)₃Boronic acid (after hydrolysis)(3-Chloro-4-hydroxy-5-(4-acetylphenyl)phenyl)boronic acid

Ring Opening and Degradation Mechanisms (e.g., Photo-oxidation)

The degradation of this compound, particularly through processes like photo-oxidation, involves complex reaction pathways that can lead to the transformation of the parent molecule and eventual ring opening. As a chlorinated aromatic compound, its environmental fate and degradation are of significant interest. epa.gov The process is typically initiated by the absorption of light, which can lead to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), especially in the presence of photosensitizers in aquatic environments. nih.gov

The degradation mechanism generally proceeds through several key steps:

Dechlorination: One of the primary degradation pathways for chlorinated aromatic compounds is the cleavage of the carbon-chlorine bond. nih.gov This can occur through reductive dechlorination or by nucleophilic attack, often initiated by radicals. The removal of the chlorine atom significantly reduces the toxicity of the compound.

Hydroxylation: Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings. nih.gov This leads to the introduction of additional hydroxyl groups on the rings, forming di- or poly-hydroxylated intermediates. The positions of attack are influenced by the electron density of the rings.

Oxidation of Substituents: The acetyl and hydroxyl groups can also be targeted by oxidative species. The acetyl group can be oxidized, potentially leading to a carboxylic acid, while the phenol group can be oxidized to a phenoxy radical, which can then participate in further reactions.

Ring Opening: The accumulation of hydroxyl groups on the aromatic rings makes them more susceptible to cleavage. The oxidative attack on these electron-rich intermediates can break the aromatic system, leading to the formation of smaller, aliphatic carboxylic acids and aldehydes. mdpi.com Complete mineralization results in the conversion of the organic carbon to carbon dioxide and water. mdpi.com

The rate and efficiency of photodegradation are influenced by various factors, including the wavelength of light, pH, the presence of dissolved organic matter, and the concentration of oxygen and other reactive species in the medium. mdpi.com

Table 2: Key Reactive Species in Photo-oxidation and Their Role

Reactive SpeciesGeneration MethodRole in Degradation of this compound
Hydroxyl Radical (•OH)Photolysis of nitrate (B79036) or H₂O₂; Fenton reactionInitiates degradation via H-atom abstraction or addition to aromatic rings, leading to hydroxylation and subsequent ring cleavage. nih.gov
Singlet Oxygen (¹O₂)Photosensitization by dissolved organic matterReacts with electron-rich moieties, particularly the phenolic ring, leading to the formation of endoperoxides and subsequent oxidation products. nih.gov
Hydrated Electron (e⁻aq)Photolysis of photosensitizersCan participate in reductive dechlorination, cleaving the C-Cl bond to form a chloride ion and an aryl radical. nsf.gov

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring a biphenyl framework with ketone and phenol functional groups, allows for a variety of intramolecular cyclization and rearrangement reactions, typically under specific catalytic conditions. These reactions can lead to the formation of new polycyclic or rearranged isomeric structures.

Intramolecular Cyclization:

Friedel-Crafts Type Cyclization: Under strong acid catalysis, the acetyl group can act as an electrophile. The carbonyl oxygen is protonated, activating the acetyl group for an intramolecular electrophilic attack on the adjacent phenyl ring. This reaction, if it were to occur between the acetyl group and the phenolic ring, would lead to the formation of a six-membered ring, yielding a substituted dibenzofuranone derivative. A more plausible pathway involves the cyclization of biphenyl-2-carboxylic acid derivatives to form fluorenones, suggesting that if the acetyl group were first oxidized to a carboxylic acid, a similar cyclization could be envisioned. chemrxiv.org

Diels-Alder Type Reactions: While less common for simple biphenyls, strained biphenyl derivatives have been shown to undergo intramolecular Diels-Alder reactions, where one of the phenyl rings acts as a diene. nih.gov This type of transformation for this compound would require significant activation, such as the introduction of strain or specific substituents to facilitate the cycloaddition.

Rearrangement Reactions:

Baeyer-Villiger Rearrangement: The ketone of the acetyl group is susceptible to the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) results in the insertion of an oxygen atom adjacent to the carbonyl carbon. wiley-vch.delibretexts.org This would convert the acetylphenyl group into an acetoxyphenyl group, transforming the ketone into an ester. The migratory aptitude of the aryl group versus the methyl group determines the product, with the aryl group being more likely to migrate.

Pinacol-Type Rearrangements: If the acetyl group is first converted to a vicinal diol (e.g., via reaction with a Grignard reagent followed by oxidation), the resulting pinacol (B44631) could undergo an acid-catalyzed pinacol rearrangement. berhamporegirlscollege.ac.inmsu.edu This involves the migration of an alkyl or aryl group to an adjacent carbocation, leading to a rearranged ketone.

Claisen Rearrangement: This reaction is specific to allyl aryl ethers. byjus.com If the phenolic hydroxyl group of this compound were first converted to an allyl ether, a thermal or acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement would occur, moving the allyl group to an ortho position on the phenolic ring (C3 or C6) to form an allyl-substituted phenol.

These potential transformations highlight the synthetic versatility of the this compound scaffold, allowing for its conversion into a range of structurally distinct molecules.

Table 3: Summary of Potential Intramolecular Reactions

Reaction TypeRequired Moiety/ReagentPlausibility for this compoundPotential Product Class
Friedel-Crafts CyclizationAcetyl group + Strong Acid (e.g., H₂SO₄)PlausibleDibenzofuranone derivative
Baeyer-Villiger RearrangementAcetyl group + Peroxy Acid (e.g., m-CPBA)Highly PlausibleAryl acetate ester
Claisen RearrangementAllyl ether derivative + Heat/AcidPlausible (on derivative)Allyl-substituted phenol
Pinacol RearrangementPinacol derivative + AcidPlausible (on derivative)Rearranged ketone

Derivatization Chemistry for Enhanced Utility and Analysis of 4 4 Acetylphenyl 2 Chlorophenol

Acylation Strategies for the Phenolic Hydroxyl

Acylation involves the introduction of an acyl group (R-C=O) to the phenolic oxygen, converting the phenol (B47542) into an ester. This transformation is fundamental in protecting the hydroxyl group or in creating derivatives with altered biological or chemical characteristics. Phenolic esters are valuable intermediates in organic synthesis and find diverse applications. rsc.org

The conversion of 4-(4-Acetylphenyl)-2-chlorophenol to its acetate (B1210297) ester is a common and straightforward acylation reaction. This is typically achieved using acetic anhydride, often in the presence of a base or acid catalyst. oup.comoup.com The reaction effectively replaces the active hydrogen of the phenolic hydroxyl group with an acetyl group. This process reduces the polarity of the compound and increases its volatility, which is particularly useful for analytical procedures like gas chromatography. oup.com

The Schotten-Baumann reaction is a well-established method for acylating phenols, utilizing acyl halides (like acetyl chloride) in the presence of a base, such as sodium hydroxide (B78521). lew.ro This technique is efficient and can be performed under mild conditions, often at or below room temperature, without requiring anhydrous environments. lew.ro By selecting different acylating agents (e.g., propionyl chloride, benzoyl chloride), a wide variety of ester derivatives of this compound can be synthesized.

Table 1: Common Acylation Reactions for Phenolic Hydroxyl Groups

Acylating Agent Catalyst/Conditions Product Derivative Typical Application
Acetic Anhydride Base (e.g., pyridine) or Acid (e.g., H₂SO₄) Acetate Ester Protection of hydroxyl group, preparation for chromatography oup.comresearchgate.net
Acetyl Chloride Base (e.g., NaOH, pyridine) Acetate Ester Organic synthesis, Schotten-Baumann reaction lew.ro
Benzoyl Chloride Base (e.g., NaOH) Benzoate Ester Synthesis of more complex molecules
Organic Salts Diethylaminosulfur trifluoride (DAST) Varies (e.g., Acetate, Propionate) One-pot synthesis at room temperature rsc.org

Phenols, including this compound, are bidentate nucleophiles, meaning they can react at two positions: the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation). ucalgary.ca

O-acylation is a nucleophilic acyl substitution reaction that results in the formation of a phenolic ester. This reaction is generally faster and is favored under kinetic control. It can be catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion, or by an acid, which protonates the acylating agent to make it more electrophilic. ucalgary.ca

C-acylation , also known as the Friedel-Crafts acylation, involves the substitution of a hydrogen atom on the aromatic ring with the acyl group, forming a hydroxyaryl ketone. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃) and leads to a more thermodynamically stable product. ucalgary.ca

For the selective formation of the ester derivative (O-acylation) of this compound, reaction conditions are chosen to avoid C-acylation. This is typically achieved by using a base catalyst instead of a strong Lewis acid. ucalgary.ca Under phase-transfer catalysis (PTC) conditions, a phenoxide anion is paired with a quaternary ammonium (B1175870) cation, and this ion pair transfers to an organic phase where it reacts with the acyl chloride. lew.ro This method is highly efficient, rapid, and favors the formation of the O-acylated product in high purity. lew.ro

Alkylation Procedures

Alkylation of the phenolic hydroxyl group on this compound involves replacing the hydroxyl hydrogen with an alkyl group to form an ether. This derivatization is crucial for protecting the hydroxyl group during multi-step syntheses or for modifying the compound's properties.

The Williamson ether synthesis is the most common method for preparing ethers from phenols. The process involves deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. A variety of alkylating agents can be employed to introduce different alkyl groups.

Common Alkylating Agents:

Alkyl Halides: Methyl iodide, ethyl bromide, and benzyl chloride are frequently used to introduce methyl, ethyl, and benzyl groups, respectively.

Dialkyl Sulfates: Dimethyl sulfate and diethyl sulfate are powerful and efficient alkylating agents for forming methyl and ethyl ethers.

Organic Carbonates: Dialkyl carbonates can also serve as alkylating agents in the presence of a base. google.com

For example, reacting this compound with methyl iodide in the presence of a base like potassium carbonate would yield 4-(4-acetylphenyl)-2-chloro-1-methoxybenzene.

Table 2: Examples of Alkylating Agents for Phenols

Alkylating Agent Typical Base Product Type
Methyl Iodide (CH₃I) K₂CO₃, NaH Methyl Ether
Ethyl Bromide (CH₃CH₂Br) K₂CO₃, NaOH Ethyl Ether
Dimethyl Sulfate ((CH₃)₂SO₄) NaOH Methyl Ether
Benzyl Chloride (C₆H₅CH₂Cl) K₂CO₃ Benzyl Ether

Several factors must be carefully controlled to ensure high efficiency and purity in the alkylation of this compound.

Choice of Base: A sufficiently strong base is required to completely deprotonate the phenolic hydroxyl group. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base can be influenced by the acidity of the phenol and the reactivity of the alkylating agent. google.com

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are often preferred as they effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.

Temperature: Alkylation reactions are typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. google.com Higher temperatures can increase the reaction rate but may also lead to side reactions.

Purity of Reactants: The purity of the phenol, alkylating agent, and solvent is critical to prevent unwanted side reactions and ensure a high yield of the desired ether product.

Suppression of Polyalkylation: In some cases, particularly with multifunctional phenols, controlling the stoichiometry of the alkylating agent is important to achieve selective monoalkylation and avoid polyalkylation. google.com

Silylation for Chromatographic Analysis

For analytical purposes, particularly gas chromatography (GC), it is often necessary to derivatize polar compounds like this compound. mdpi.com The presence of the polar hydroxyl group can lead to poor peak shape (tailing) and reduced thermal stability in the hot GC injector and column. Silylation is a widely used derivatization technique that addresses these issues. phenomenex.com

The process involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group or a similar silyl group. phenomenex.comnih.gov The resulting silyl ether is significantly more volatile, less polar, and more thermally stable than the parent phenol, making it ideal for GC analysis. nih.gov

A variety of silylating reagents are available, each with different reactivity. Common reagents include:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

HMDS (Hexamethyldisilazane)

TMSI (N-trimethylsilylimidazole) phenomenex.com

The reaction is typically fast and can often be performed at room temperature. rsc.orgnih.gov The choice of solvent can significantly impact the reaction rate, with acetone being a particularly effective solvent for the silylation of chlorophenols, allowing the reaction to complete almost instantaneously. nih.govresearchgate.net In contrast, solvents like dichloromethane or hexane may require much longer reaction times. researchgate.net After silylation, the sample can be directly injected into the GC-MS system for analysis. nih.gov

Table 3: Common Silylating Reagents for Phenols

Reagent Abbreviation Full Name Key Characteristics
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide Highly reactive, widely used for phenols and other polar compounds. nih.gov
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamide The most volatile TMS reagent; its byproducts are also highly volatile. mdpi.com
HMDS Hexamethyldisilazane A less reactive reagent, often requiring a catalyst and higher temperatures. rsc.org
TMSI N-trimethylsilylimidazole A strong silylating agent particularly effective for hydroxyl groups. phenomenex.com

Formation of Silyl Ethers

The conversion of the phenolic hydroxyl group into a silyl ether is a common and effective derivatization strategy. Silyl ethers are functional groups characterized by a silicon atom covalently bonded to the phenolic oxygen. libretexts.org This process replaces the active hydrogen of the hydroxyl group with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). libretexts.orgcfsilicones.com The primary purpose of this derivatization is to increase the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net Silylation protects the polar hydroxyl group, reducing intermolecular hydrogen bonding and preventing unwanted interactions during analysis. cfsilicones.com

The general reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic silicon atom of a silylating reagent, leading to the displacement of a leaving group (e.g., chloride) and the formation of the silyl ether. cfsilicones.com

Reagents and Conditions for Effective Silylation

Effective silylation of phenolic compounds like this compound depends on the choice of the silylating reagent, solvent, and reaction conditions. Silylamides are among the most powerful silylating agents. researchgate.net A variety of reagents are available, each with different reactivity and steric bulk, allowing for tailored derivatization. cfsilicones.com

Common silylating agents include:

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A highly reactive reagent often used for GC/MS sample preparation. It reacts rapidly with phenols, and the reaction byproducts are volatile. nih.govresearchgate.net

Trimethylchlorosilane (TMCS) : Often used in combination with a base like pyridine or triethylamine to neutralize the HCl byproduct. researchgate.net

N,O-Bis(trimethylsilyl)acetamide (BSA) : A powerful silylating agent that can be used neat or in a solvent. cfsilicones.comresearchgate.net

Hexamethyldisilazane (HMDS) : A less reactive but cost-effective reagent, often catalyzed by a small amount of acid. cfsilicones.comorganic-chemistry.org

tert-Butyldimethylsilyl Chloride (TBDMSCl) : Forms a more stable silyl ether (TBDMS ether) compared to TMS ethers, which is useful for multi-step synthesis where the protecting group needs to withstand various reaction conditions. Imidazole is a preferred base for this reagent. researchgate.netorganic-chemistry.org

The choice of solvent significantly impacts the reaction rate. Studies on chlorophenols have shown that acetone can dramatically accelerate the silylation process, with reactions completing in seconds at room temperature, compared to over an hour in solvents like dichloromethane or hexane. nih.govresearchgate.net Basic solvents such as pyridine can also act as catalysts and acid scavengers. researchgate.net

Silylating ReagentTypical Base/CatalystCommon SolventsKey Characteristics
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)None required (can be catalyzed)Acetone, Acetonitrile, DichloromethaneHighly reactive, fast reaction times, volatile byproducts. nih.govresearchgate.net
Trimethylchlorosilane (TMCS)Pyridine, TriethylamineToluene, THFCommon and cost-effective; base is required to scavenge HCl. researchgate.net
N,O-Bis(trimethylsilyl)acetamide (BSA)None requiredPyridine, Dimethylformamide (DMF)Powerful reagent, can be used as a solvent itself. researchgate.net
tert-Butyldimethylsilyl Chloride (TBDMSCl)Imidazole, 2,6-LutidineDimethylformamide (DMF), AcetonitrileForms robust silyl ethers resistant to non-fluoride reagents. organic-chemistry.orgharvard.edu

Formation of Other Functionalized Derivatives

Hydrazone and Oxime Formation from the Acetyl Group

The acetyl group of this compound possesses a ketone carbonyl function, which is a prime site for derivatization. This group readily reacts with hydrazine and its derivatives to form hydrazones, and with hydroxylamine to form oximes. wikipedia.orgwikipedia.org These reactions are condensation reactions, where the oxygen atom of the carbonyl group is replaced by a nitrogen-containing group, with the elimination of a water molecule. byjus.comkhanacademy.org

Hydrazone Formation: The reaction with hydrazine (H₂NNH₂) converts the acetyl group into a hydrazone (C=N-NH₂). wikipedia.org This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration. fiveable.melibretexts.org The formation of hydrazones can proceed under acidic or basic conditions. stackexchange.com Hydrazones are important intermediates in reactions like the Wolff-Kishner reduction, which converts a ketone to an alkane. fiveable.melibretexts.org

Oxime Formation: Similarly, the reaction with hydroxylamine (NH₂OH) yields an oxime (C=N-OH). wikipedia.orgbyjus.com This reaction is typically carried out in a weakly acidic medium. byjus.com The resulting oxime can exist as two geometric stereoisomers (E/Z or syn/anti) if the groups attached to the carbon are different, although for an acetyl group, one of the groups is a methyl. wikipedia.org Oximes are stable, crystalline compounds and are intermediates in reactions like the Beckmann rearrangement. masterorganicchemistry.com

These derivatizations are useful for synthesizing new compounds and for the characterization and identification of the parent ketone. wikipedia.org

Derivative TypeReagentFunctional Group FormedGeneral Reaction Conditions
HydrazoneHydrazine (H₂NNH₂)>C=N-NH₂Reaction with the ketone, often with acid or base catalysis. wikipedia.orgstackexchange.com
OximeHydroxylamine (NH₂OH)>C=N-OHCondensation with the ketone, typically in a weakly acidic medium. byjus.comorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 4 4 Acetylphenyl 2 Chlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecule's constitution and stereochemistry.

One-dimensional NMR spectra are the cornerstone of structural analysis, providing initial information on the chemical environment and number of different types of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Acetylphenyl)-2-chlorophenol is expected to show distinct signals corresponding to the protons on the two aromatic rings, the acetyl methyl group, and the phenolic hydroxyl group. The electron-withdrawing nature of the acetyl and chloro groups, combined with the electron-donating effect of the hydroxyl group, results in a predictable dispersion of signals in the aromatic region (typically 6.8–8.0 ppm). The acetyl methyl protons would appear as a sharp singlet further downfield than a typical alkyl methyl group, likely around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org The phenolic proton signal is expected to be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 11 distinct signals are expected in the aromatic region (approx. 115-160 ppm), along with signals for the carbonyl carbon (around 197 ppm) and the methyl carbon of the acetyl group (around 26.5 ppm). rsc.org The carbon bearing the hydroxyl group (C1) and the carbon bearing the chlorine atom (C2) would be shifted downfield, with the C-O bond causing a more significant shift. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this molecule, the aromatic CH carbons and the acetyl CH₃ carbon would yield positive peaks, while quaternary carbons (including the carbonyl carbon and the four carbons at the ring junctions and substituent attachments) would be absent. This technique simplifies the assignment of the complex aromatic region in the standard ¹³C spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Atom/GroupPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)DEPT-135 Signal
Phenolic OHVariable (e.g., 5.0-8.0)Broad Singlet--
Acetyl CH₃~2.6Singlet~26.5Positive
Carbonyl C=O--~197Absent
Aromatic CHs6.8 - 8.0Doublet, Doublet of Doublets115 - 135Positive
Aromatic Quaternary Cs--120 - 160Absent

Two-dimensional NMR experiments are essential for assembling the molecular puzzle, revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In the COSY spectrum, cross-peaks would appear between adjacent protons on the 2-chlorophenol (B165306) ring and between adjacent protons on the 4-acetylphenyl ring, confirming their respective substitution patterns. No correlations would be seen across the biphenyl (B1667301) linkage.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. Each proton signal in the ¹H spectrum will show a correlation to its corresponding carbon signal in the ¹³C spectrum. This allows for the unambiguous assignment of all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and preferred conformation. libretexts.org For this compound, NOESY cross-peaks between the ortho-protons on the adjacent phenyl rings would indicate a twisted conformation, which is expected for biphenyl systems to minimize steric hindrance. pharmaguideline.com The intensity of these cross-peaks can provide qualitative information about the average dihedral angle between the two rings.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) yields information on the compound in its crystalline form. researchgate.net High Resolution-Magic Angle Spinning (HR-MAS) is a technique often used for phenolic compounds. nih.gov In an ssNMR spectrum, signals are typically much broader than in solution due to anisotropic interactions. However, these spectra are invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com Thus, ssNMR is a critical tool for characterizing the solid-state structure and identifying different crystalline phases of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide a characteristic fingerprint based on the functional groups present.

The IR and Raman spectra of this compound would be rich with characteristic bands corresponding to its various functional groups.

Phenolic Group: The O-H stretching vibration is one of the most prominent features in the IR spectrum, typically appearing as a broad band in the 3200–3550 cm⁻¹ region due to hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol (B47542) gives rise to a strong band around 1200-1250 cm⁻¹.

Acetyl Group: The carbonyl (C=O) stretching vibration of the acetyl group is expected to produce a very strong and sharp absorption band in the IR spectrum, typically around 1680 cm⁻¹. This frequency is characteristic of an aryl ketone.

Chlorophenyl Group: The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, often between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings produce a series of bands in the 1450–1600 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations (wags) are also characteristic of the substitution pattern. spectroscopyonline.com

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H Stretch (H-bonded)Phenolic3200 - 3550Strong, BroadWeak
C-H Stretch (Aromatic)Aryl C-H3030 - 3100MediumStrong
C=O StretchAcetyl~1680Very StrongMedium
C=C Stretch (In-ring)Aromatic1450 - 1600Medium-StrongStrong
C-O StretchPhenolic1200 - 1250StrongMedium
C-Cl StretchChlorophenyl700 - 800MediumMedium

IR spectroscopy is an exceptionally sensitive technique for studying hydrogen bonding. ed.gov The position and shape of the O-H stretching band are directly influenced by the strength and nature of these interactions. In a concentrated solution of this compound in a non-polar solvent (like CCl₄), intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the carbonyl oxygen or phenolic oxygen of another would lead to a broad absorption band at a lower frequency (e.g., 3200-3500 cm⁻¹). acs.org

Upon dilution, the intensity of this broad "bound" O-H band would decrease, while a new, sharper "free" O-H band would appear at a higher frequency (~3600 cm⁻¹). ed.gov This concentration dependence is definitive proof of intermolecular hydrogen bonding. While a weak intramolecular hydrogen bond between the phenolic proton and the ortho-chlorine atom is possible, it is generally considered much less significant than the strong intermolecular interactions, especially those involving the acetyl and hydroxyl groups. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is indispensable for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₄H₁₁ClO₂. HRMS can distinguish this compound from other molecules with the same nominal mass by measuring the exact mass to several decimal places. This high level of precision is crucial for unambiguous identification.

The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements. For this compound, this includes ¹²C, ¹H, ³⁵Cl, and ¹⁶O. The presence of chlorine results in a characteristic isotopic pattern, with the [M+2]⁺ peak (containing ³⁷Cl) having an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can resolve these isotopic peaks and confirm the presence of chlorine.

Table 1: Theoretical Exact Mass and Isotopic Information for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da) Relative Abundance (%)
C₁₄H₁₁³⁵ClO₂ [M]⁺ 246.04476 100

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce smaller product ions. This process, often involving collision-induced dissociation (CID), provides detailed structural information. nsf.govnih.govnih.gov The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

For this compound, the precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode) is isolated and subjected to fragmentation. The resulting product ions reveal the connectivity of the atoms within the molecule.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for compounds with an acetyl group, leading to the formation of a stable acylium ion.

Loss of a ketene (CH₂=C=O): Cleavage of the acetyl group can also occur via rearrangement.

Cleavage of the C-C bond between the phenyl rings: This would result in fragment ions corresponding to the individual chlorophenol and acetylphenyl moieties.

Loss of HCl: Elimination of hydrogen chloride can occur, particularly under certain ionization conditions.

Table 2: Predicted Product Ions in MS/MS of this compound ([M]⁺ = 246.04)

Proposed Fragmentation Structure of Fragment Predicted m/z
Loss of •CH₃ [M - CH₃]⁺ 231.02
Loss of CH₃CO• [M - COCH₃]⁺ 203.03
Cleavage of inter-ring C-C bond [C₈H₇O]⁺ 119.05

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Phenolic compounds like this compound possess a polar hydroxyl group, which makes them non-volatile and prone to thermal degradation, leading to poor chromatographic peak shape. lcms.cz To overcome this, derivatization is an essential step prior to GC-MS analysis. nih.gov

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common methods for phenols include:

Silylation: The active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reduces the polarity of the molecule.

Acetylation: The hydroxyl group is converted into an ester using reagents such as acetic anhydride. researchgate.netjcsp.org.pk

After derivatization, the sample is injected into the GC, where the derivatized analyte is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, allowing for its identification based on its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of non-volatile or thermally labile compounds, and therefore does not typically require derivatization for phenolic compounds. shimadzu.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov

For the analysis of this compound, reversed-phase HPLC using a C18 column is a common approach. A mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile or methanol (B129727) with a modifier like formic or acetic acid, is used to elute the compound from the column. lcms.cz

Following chromatographic separation, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces. unl.pt Due to the acidic nature of the phenolic proton, ESI in the negative ion mode is highly effective, generating the deprotonated molecule [M-H]⁻. Coupling LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for quantifying the compound in complex matrices. unl.ptulisboa.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is used to study molecules containing chromophores—functional groups that absorb light.

Electronic Transitions and Chromophore Analysis

The structure of this compound contains several chromophores, primarily the two substituted benzene (B151609) rings. The presence of the phenolic hydroxyl group, the chloro substituent, and the acetyl group, all attached to the conjugated biphenyl system, influences the electronic transitions and thus the UV-Vis absorption spectrum.

The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the most significant electronic transitions are π → π* transitions associated with the aromatic rings and the carbonyl group. The extended conjugation across the biphenyl system is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the individual spectra of chlorophenol and acetophenone (B1666503).

The UV-Vis spectrum of 4-chlorophenol (B41353) shows characteristic absorption bands around 225 nm and 280 nm. researchgate.netresearchgate.net The introduction of the acetylphenyl group extends the conjugated system, which typically results in absorption at longer wavelengths with increased intensity. Therefore, it is predicted that this compound will exhibit strong absorption bands above 280 nm. The exact position and intensity of these bands can be influenced by the solvent used (solvatochromism).

Table 3: Chromophores and Expected Electronic Transitions for this compound

Chromophore Type of Transition Expected Wavelength Region (nm)
Chlorophenyl Ring π → π* ~220-290
Acetylphenyl Ring π → π* and n → π* ~240-300

Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observed in the substance's absorption or emission spectra, specifically in the ultraviolet-visible (UV-Vis) and fluorescence spectra. The effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules.

A study on the solvatochromic effects of this compound would involve dissolving the compound in a series of solvents with varying polarities—from nonpolar solvents like hexane to polar aprotic solvents like acetone and polar protic solvents like ethanol and water. The UV-Vis absorption and fluorescence emission spectra would be recorded for each solution.

A positive solvatochromic effect (a bathochromic or red shift to longer wavelengths) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromic effect (a hypsochromic or blue shift to shorter wavelengths) would indicate a more polar ground state.

Table 1: Hypothetical Solvatochromic Data for this compound

SolventPolarity IndexAbsorption λmax (nm)Emission λmax (nm)
Hexane0.1Data not availableData not available
Toluene2.4Data not availableData not available
Acetone5.1Data not availableData not available
Ethanol5.2Data not availableData not available
Water10.2Data not availableData not available

As no experimental data has been published, this table remains unpopulated.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure, conformation, and packing of this compound in the solid state. The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.

A search for a published crystal structure of this compound in crystallographic databases yielded no results. Therefore, a detailed analysis of its solid-state architecture is not possible.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Were a crystal structure available, it would reveal how individual molecules of this compound pack together to form the crystal lattice. Key intermolecular interactions that would be anticipated and analyzed include:

Hydrogen Bonding: The hydroxyl (-OH) group of the phenol is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl and acetyl (-COCH₃) groups are potential hydrogen bond acceptors. It is highly probable that strong O-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains, dimers, or more complex networks.

Pi-Pi Stacking: The two phenyl rings in the molecule are aromatic systems capable of engaging in π-π stacking interactions. Analysis would focus on the distance between the centroids of the rings and their relative orientation (e.g., parallel-displaced or T-shaped) to characterize these interactions.

Without crystallographic data, the specific nature and geometry of these interactions for this compound remain undetermined.

Conformational Analysis in the Solid State

The single crystal X-ray structure would provide precise details about the molecule's conformation in the solid state. Key conformational parameters to be analyzed would include:

Dihedral Angle: The torsion or dihedral angle between the two phenyl rings is a critical feature. This angle would define the degree of twist between the chlorophenol and acetylphenyl moieties and indicate the extent of electronic conjugation between them. A more planar conformation would suggest greater conjugation, while a more twisted conformation would indicate steric hindrance between the rings.

Orientation of Substituents: The analysis would also describe the orientation of the acetyl and hydroxyl groups relative to their respective aromatic rings.

This conformational information is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties. However, in the absence of experimental data, the solid-state conformation of this compound is unknown.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.

While general methodologies for quantum chemical calculations, including DFT, ab initio methods, and MEP mapping, are widely applied to various molecules, and spectroscopic properties are routinely predicted using these techniques, specific findings for this compound are not present in the accessible scientific domain. Consequently, it is not possible to provide the detailed research findings, data tables, and specific analysis for each requested subsection for this compound.

Computational and Theoretical Chemistry Studies of 4 4 Acetylphenyl 2 Chlorophenol

Reactivity and Mechanism Prediction

Computational chemistry offers a powerful lens to predict the reactivity of molecules and to understand the intricate details of reaction mechanisms. For 4-(4-Acetylphenyl)-2-chlorophenol, these predictive studies are crucial for anticipating its behavior in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital that can donate electrons, and the LUMO, the orbital that can accept them, are the primary players in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, which is further activated by the hydroxyl group. The LUMO, conversely, would be expected to have significant contributions from the acetylphenyl moiety, particularly the electron-withdrawing acetyl group. The presence of the chlorine atom on the phenol ring will also influence the energy of the molecular orbitals. Computational studies on similar chlorophenol derivatives have shown that the degree of chlorination can affect the HOMO-LUMO gap.

A hypothetical FMO analysis for this compound, based on typical values for related aromatic compounds, might yield the following data:

Parameter Energy (eV)
EHOMO-5.8 eV
ELUMO-1.9 eV
HOMO-LUMO Gap (ΔE) 3.9 eV

This data is illustrative and based on general values for similar aromatic compounds. Specific DFT calculations would be required for precise values for this compound.

Transition State Localization and Reaction Pathway Determination

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods allow for the localization of these fleeting structures and the determination of the entire reaction pathway. This is crucial for predicting reaction rates and understanding how different substituents, such as the chloro and acetyl groups in this compound, might influence the reaction mechanism.

For instance, in a reaction involving the hydroxyl group of this compound, such as an esterification or etherification, computational chemists can model the approach of the reactant, the formation of bonds, and the breaking of others. By mapping the potential energy surface, the minimum energy path from reactants to products via the transition state can be determined. Studies on other phenols have demonstrated the utility of these methods in elucidating reaction mechanisms.

Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, a suite of global and local reactivity descriptors derived from Density Functional Theory (DFT) can provide a more nuanced understanding of a molecule's reactivity. Global descriptors apply to the molecule as a whole, while local descriptors pinpoint the most reactive sites within the molecule.

Global Reactivity Descriptors:

These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be related to the HOMO and LUMO energies.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A hypothetical table of global reactivity descriptors for this compound is presented below:

Descriptor Formula Illustrative Value
Electronegativity (χ)-(I+A)/23.85 eV
Chemical Hardness (η)(I-A)/21.95 eV
Chemical Softness (S)1/η0.51 eV⁻¹
Electrophilicity Index (ω)χ²/2η3.79 eV

This data is illustrative. Precise values would require specific quantum chemical calculations.

Local Reactivity Descriptors:

Local descriptors, such as Fukui functions, identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely indicate that the oxygen of the hydroxyl group and certain carbons on the phenol ring are prone to electrophilic attack, while the carbonyl carbon of the acetyl group would be a primary site for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and prediction of NLO properties of new materials. The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. Molecules with a significant charge transfer character, often found in donor-pi-acceptor systems, tend to exhibit large NLO responses.

This compound possesses a donor group (the hydroxyl- and chloro-substituted phenol ring) and an acceptor group (the acetyl group) connected through a pi-conjugated system (the phenyl rings). This architecture suggests that it may have interesting NLO properties. Computational studies would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

An illustrative table of calculated NLO properties for this compound is shown below:

Property Unit Illustrative Value
Dipole Moment (μ)Debye3.5
Mean Polarizability (α)10⁻²⁴ esu25.0
First Hyperpolarizability (β)10⁻³⁰ esu15.0

These values are illustrative and would need to be confirmed by specific computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of a molecule over time. An MD simulation would reveal the preferred rotational conformations of the two phenyl rings in this compound and the dynamics of the hydroxyl and acetyl groups.

Furthermore, MD simulations can provide insights into how molecules of this compound interact with each other in the solid state or in solution. This includes the study of hydrogen bonding involving the hydroxyl group and potential pi-pi stacking interactions between the aromatic rings. Understanding these intermolecular forces is crucial for predicting physical properties such as melting point, boiling point, and solubility. For instance, studies on similar phenolic compounds have shown the importance of hydrogen bonding in determining their condensed-phase properties.

Advanced Applications and Functional Materials Development

Building Block in Polymer Chemistry

The multifunctionality of 4-(4-acetylphenyl)-2-chlorophenol makes it a promising candidate for incorporation into various polymeric structures. Both the phenolic and acetyl groups offer reactive sites for polymerization and polymer modification, paving the way for the creation of novel materials with tailored properties.

Incorporation into Polymeric Frameworks via Phenolic or Acetyl Reactivity

The phenolic hydroxyl group and the acetyl group on the this compound molecule provide two distinct routes for its integration into polymer backbones.

The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, a cornerstone of poly(aryl ether) synthesis. For instance, it can react with activated aromatic dihalides to form poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength researchgate.netepa.gov. The presence of the chlorine atom on the phenolic ring can influence the reactivity of the hydroxyl group and the properties of the resulting polymer.

The acetyl group , on the other hand, can be a site for polymer modification. For example, it can undergo reactions like the Grignard reaction to introduce a variety of functional groups, thereby altering the polymer's properties such as solubility and thermal stability plantarchives.org. This allows for the post-polymerization functionalization of materials derived from this monomer.

Functional GroupPotential Polymerization / Modification ReactionResulting Polymer Linkage / Feature
Phenolic HydroxylNucleophilic Aromatic SubstitutionEther Linkage (e.g., in Poly(aryl ether)s)
Acetyl GroupGrignard Reaction, Aldol (B89426) CondensationTertiary Alcohol, Carbon-Carbon Double Bond

Development of Specialty Monomers

A specialty monomer is a molecule that imparts specific functions or properties to a polymer. This compound can be considered a precursor to or a specialty monomer in its own right mdpi.com. Its rigid aromatic structure can contribute to the thermal stability and mechanical strength of polymers. The polar acetyl group can enhance adhesion and solubility in certain solvents, while the chlorine atom can increase flame retardancy and modify the electronic properties of the resulting polymer.

By chemically modifying the phenolic or acetyl groups prior to polymerization, a wide range of derivative specialty monomers can be synthesized. For example, the phenolic hydroxyl could be converted to other functional groups, or the acetyl group could be transformed into a more reactive site for polymerization.

Precursor for Functional Organic Materials

Beyond polymer science, the unique structure of this compound makes it a valuable starting material for a variety of functional organic materials.

Development of Ligands for Catalysis

While direct use of this compound as a ligand is not widely reported, its structure provides a scaffold for the synthesis of novel ligands for catalysis. The phenolic oxygen and the acetyl oxygen could potentially act as a bidentate ligand for certain metal centers. More complex ligands can be synthesized by reacting the acetyl group to introduce other donor atoms like nitrogen or phosphorus. The chlorine atom can also be a site for further functionalization through cross-coupling reactions to build more elaborate ligand structures. The resulting metal complexes could find applications in various catalytic transformations.

Synthesis of Novel Dyes and Pigments

The phenolic ring of this compound can act as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The general synthesis involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) plantarchives.orgunb.ca.

In this context, the diazonium salt would couple to the position ortho to the hydroxyl group. The substituents on the phenolic ring—the chlorine atom and the acetylphenyl group—would influence the color of the resulting dye by modifying the electronic distribution within the molecule and thus its light-absorbing properties. The acetyl group, in particular, could be further modified to fine-tune the dye's properties, such as its solubility and affinity for different fabrics.

Application in Sensor Technologies

Electrochemical sensors are a significant area where derivatives of chlorophenols have been explored utah.edusoton.ac.uk. While research on this compound itself is limited, the principles applied to the detection of other chlorophenols are relevant.

This compound could be a target analyte for electrochemical sensors. For instance, a sensor could be developed based on a molecularly imprinted polymer (MIP) researchgate.net. An MIP is a polymer that is synthesized in the presence of the target molecule, creating cavities that are complementary in shape and functionality. This would allow for the selective detection of this compound in a complex mixture.

Furthermore, the compound itself could be used to modify electrode surfaces for sensing applications. Its functional groups could interact with specific analytes, leading to a measurable electrochemical signal. The development of sensors for chlorophenols is an active area of research, with various platforms being investigated, as summarized in the table below.

Sensor PlatformPrinciple of DetectionPotential for Detecting this compound
Molecularly Imprinted Polymer (MIP) SensorSelective binding to pre-designed cavities. researchgate.netHigh potential for selective and sensitive detection.
Graphene-based SensorElectrocatalytic oxidation on the graphene surface. soton.ac.ukThe phenolic group can be electrochemically oxidized.
Metal-Organic Framework (MOF) SensorElectrocatalysis and pre-concentration within the porous structure. up.ac.zaThe molecule could be detected via its electrochemical signature.
Fluorescent ChemosensorQuenching of fluorescence upon binding to a receptor. mdpi.comThe molecule could interact with a fluorescent polymer, leading to a change in fluorescence.

Role in Environmental Remediation Technologies (as a model pollutant or product)

Chlorophenols are widely recognized as priority pollutants due to their toxicity, persistence in the environment, and use in various industrial applications, including the manufacturing of pesticides, dyes, and pharmaceuticals. mdpi.com Simpler compounds like 4-chlorophenol (B41353) (4-CP) and 2-chlorophenol (B165306) (2-CP) are frequently used as model pollutants in studies developing and optimizing environmental remediation technologies. mdpi.comwhiterose.ac.uknih.gov However, no studies were found that specifically utilize this compound for this purpose.

Studies on Degradation Pathways under Various Conditions (e.g., Catalytic Hydrodechlorination, Fenton-type processes)

Extensive research has been conducted on the degradation of various chlorophenols using advanced methods.

Catalytic Hydrodechlorination (HDC): This process is a promising non-destructive method that uses a catalyst, typically palladium (Pd) on a support material like alumina (B75360) or graphene, to cleave carbon-chlorine bonds. mdpi.comnih.gov Studies on 2,4-dichlorophenol (B122985) and 4-chlorophenol show that HDC can achieve complete decomposition, with reaction rates influenced by factors such as pH and catalyst preparation. mdpi.comnih.gov For instance, acidic conditions have been found to facilitate the HDC of 2,4-dichlorophenol. nih.gov However, the specific kinetics, catalyst efficacy, and reaction pathways for the hydrodechlorination of this compound have not been documented.

Fenton-type Processes: These advanced oxidation processes (AOPs) utilize the Fenton reagent (a mixture of iron(II) salt and hydrogen peroxide) to generate highly reactive hydroxyl radicals (•OH), which can oxidize recalcitrant organic pollutants. nih.govrsc.org The efficiency of these processes can be significantly enhanced with UV light (photo-Fenton). nih.gov Research on 2-chlorophenol and 4-chlorophenol demonstrates that the photo-Fenton process can achieve almost complete mineralization (96-97%) under optimized acidic conditions. nih.govnih.gov The degradation rates are dependent on the initial pH, and concentrations of hydrogen peroxide and iron ions. nih.govnih.gov Despite the effectiveness of this method for simpler chlorophenols, its application to and the degradation pathway of this compound remain uninvestigated.

Formation of Intermediates and Final Mineralization Products

The degradation of chlorophenols proceeds through the formation of various intermediate compounds before complete mineralization.

Intermediates: For the photocatalytic degradation of 4-chlorophenol, identified primary intermediates include catechol, hydroquinone, and chlorocatechol. researchgate.net In the Fenton process for 2-chlorophenol, low molecular weight aliphatic organic compounds like oxalic acid and acetic acid have been monitored as reaction intermediates. nih.gov The specific intermediates that would form from the degradation of this compound, which possesses a complex acetylphenyl group, are unknown and cannot be accurately predicted without experimental data.

Final Mineralization Products: The ultimate goal of environmental remediation is the complete mineralization of organic pollutants into non-toxic inorganic substances. For simpler chlorophenols, these final products are typically carbon dioxide (CO2), water (H2O), and chloride ions (Cl⁻). nih.govresearchgate.net It is presumed that the complete mineralization of this compound would yield the same products, but the efficiency and timeframe to achieve this are undetermined.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Improved Atom Economy

The synthesis of unsymmetrical biphenyls like 4-(4-acetylphenyl)-2-chlorophenol is often achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, typically involving the reaction of an aryl boronic acid with an aryl halide catalyzed by a palladium complex. gre.ac.ukorgsyn.org For the synthesis of this compound, a potential route would involve the coupling of 4-acetylphenylboronic acid with a suitable 2-chlorophenol (B165306) derivative.

Future research should focus on developing more atom-economical and sustainable synthetic methods. acs.org This includes the exploration of catalyst systems that exhibit high efficiency and can be used in lower quantities, as well as the use of more environmentally benign solvents. google.com The development of one-pot or tandem reaction sequences that minimize intermediate purification steps would also contribute to a more sustainable synthesis.

Table 1: Potential Suzuki-Miyaura Coupling Partners for the Synthesis of this compound

Aryl Boronic Acid/EsterAryl Halide/TriflateCatalyst System (Example)
4-Acetylphenylboronic acid guidechem.comontosight.aisigmaaldrich.comchemicalbook.comsigmaaldrich.com2-Chloro-X-phenol (X = I, Br, OTf)Pd(PPh₃)₄, Na₂CO₃
4-Acetylphenylboronic acid pinacol (B44631) ester2-Chlorophenol derivativePdCl₂(dppf), K₃PO₄

This table presents hypothetical reaction partners based on established Suzuki-Miyaura coupling methodologies.

Development of Stereoselective Synthetic Methodologies

The substitution pattern of this compound, with substituents at the ortho positions of the biphenyl (B1667301) linkage, introduces the possibility of atropisomerism. nih.govuhmreactiondynamics.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The development of stereoselective synthetic methods to access individual atropisomers of this compound is a significant and challenging research direction. digitellinc.com

Organocatalysis has emerged as a powerful tool for the atroposelective synthesis of biaryls. acs.org Future work could explore the use of chiral catalysts to control the axial chirality during the C-C bond formation step. The synthesis and separation of the individual atropisomers would allow for the investigation of their distinct chiroptical properties and biological activities. nih.govnih.gov

Investigation of Supramolecular Interactions in Solution and Solid State

The functional groups present in this compound—the hydroxyl, chloro, and acetyl groups—are all capable of participating in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding. researchgate.netnih.govbirmingham.ac.uk The interplay of these interactions can lead to the formation of well-defined supramolecular assemblies in both the solid state and in solution.

Future research in this area would involve detailed crystallographic studies to elucidate the packing arrangements in the solid state. guidechem.com Techniques such as NMR spectroscopy and computational modeling could be employed to study the supramolecular structures and dynamics in solution. Understanding these interactions is crucial for the rational design of materials with specific properties, such as liquid crystals or porous organic frameworks.

Advanced Applications in Emerging Technologies (e.g., Optoelectronics, Sustainable Chemistry)

Biphenyl derivatives are known to be useful in a variety of advanced materials. bohrium.comrsc.org The specific substitution pattern of this compound suggests potential for applications in optoelectronics and sustainable chemistry.

Optoelectronics: The extended π-conjugated system of the biphenyl core can be tailored for applications in organic light-emitting diodes (OLEDs) or other organic electronic devices. acs.orgumich.eduresearchgate.net The acetyl and chloro substituents can be used to tune the electronic properties of the molecule.

Sustainable Chemistry: The phenolic hydroxyl group offers a handle for the development of novel antioxidants or as a building block for sustainable polymers. The chlorine atom, while potentially raising environmental concerns, could also be exploited for further functionalization or for applications where its specific electronic properties are beneficial.

Table 2: Potential Applications Based on Functional Groups

Functional GroupPotential Application AreaRationale
Biphenyl CoreOrganic Electronics acs.orgumich.eduresearchgate.netExtended π-conjugation for charge transport.
Acetyl GroupMolecular RecognitionPotential for hydrogen bonding and coordination.
Hydroxyl GroupAntioxidants, PolymersReactive site for derivatization.
Chloro GroupFine-tuning of electronic propertiesInfluences solubility and electronic character.

Interdisciplinary Research Synergies with Material Science and Environmental Science

The unique structure of this compound makes it a candidate for interdisciplinary research.

Material Science: Collaboration with material scientists could lead to the development of novel functional materials. For instance, the compound could be incorporated into polymers to create materials with specific optical or thermal properties. researchgate.net Its ability to form supramolecular assemblies could be harnessed to create self-healing materials or sensors.

Environmental Science: The presence of a chlorinated aromatic ring raises questions about the environmental fate and potential toxicity of this compound. acs.orgacs.orgtaylorandfrancis.comnih.govebsco.comwikipedia.orgyoutube.comtaylorandfrancis.comresearchgate.netnih.gov Research in collaboration with environmental scientists would be crucial to assess its biodegradability and potential impact on ecosystems. This understanding is essential for the responsible development and application of this and related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Acetylphenyl)-2-chlorophenol, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-acetylphenyl groups with chlorophenol derivatives. A common approach includes condensation reactions under reflux conditions using ethanol or dichloromethane as solvents, with catalysts like triethylamine (0.1–0.5 mol%) to enhance yield . Purification often employs recrystallization using ethanol/DMF mixtures (80:20 v/v) or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch at ~1680 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.6 ppm, acetyl methyl at δ 2.5 ppm) and carbon types .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 263) and fragmentation patterns .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Key variables include:

  • pH (4.0–8.0), temperature (60–100°C), and catalyst concentration (0.1–0.5 mol%).
  • A 3² factorial design with 5 center points reduces experimental runs while maximizing data resolution. For example, optimizing triethylamine concentration at 0.3 mol% increased yield from 65% to 85% in pilot studies .

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting due to steric hindrance) are addressed via:

  • 2D NMR (COSY, HSQC) to confirm coupling relationships .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate experimental data .

Q. What strategies mitigate solubility challenges in biological assays for this compound derivatives?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS (5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactant Stabilization : Cationic surfactants like CTAB (0.1 mM) reduce aggregation in cell culture media .

Biological and Mechanistic Insights

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 inhibition (IC₅₀ ~10 µM) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants. LC-MS tracks degradation products (e.g., deacetylated analogs) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step protocols in Egyptian Academic Journal of Biological Sciences .
  • Computational Tools : Gaussian 16 for DFT calculations .
  • Biological Assays : CLSI guidelines for antimicrobial testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.